molecular formula C25H29NO12S B14778964 methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

Cat. No.: B14778964
M. Wt: 567.6 g/mol
InChI Key: CVMYPHWPKCZUMN-BOKIZHHKSA-N
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Description

Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, phenylsulfanyl, and triacetyloxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrooxazoles

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C25H29NO12S

Molecular Weight

567.6 g/mol

IUPAC Name

methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3/t18?,19?,20?,21?,22?,25-/m1/s1

InChI Key

CVMYPHWPKCZUMN-BOKIZHHKSA-N

Isomeric SMILES

CC(=O)N1C2C(C[C@](OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O

Canonical SMILES

CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O

Origin of Product

United States

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